2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid
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Overview
Description
2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid is a complex organic compound with a molecular formula of C19H26N2O3S This compound is notable for its unique structure, which includes both amine and sulfinic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid typically involves multiple steps. One common method starts with the preparation of 2-phenylethylamine, which can be synthesized via the reduction of benzyl cyanide with sodium in ethanol . The next step involves the formation of the amide bond by reacting 2-phenylethylamine with beta-sulfinopropionic acid under acidic conditions to yield the desired amide . Finally, the ammonium salt is formed by treating the amide with an appropriate acid, such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (bromine or chlorine).
Major Products Formed
Oxidation: Formation of 2-phenylethylammonium salt of the 2-phenylethylamide of beta-sulfonopropionic acid.
Reduction: Formation of 2-phenylethylammonium salt of the 2-phenylethylamine of beta-sulfinopropionic acid.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. For example, it may interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction can influence neurotransmitter release and reuptake, affecting various physiological processes .
Comparison with Similar Compounds
2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid can be compared with other similar compounds, such as:
2-Phenylethylamine: A simpler structure with similar amine functionality but lacking the sulfinic acid group.
2-Phenylethylammonium tetrachlorozincate: Contains a similar ammonium cation but different anionic components.
2-Phenylethylammonium tetraiodozincate: Another related compound with different halogen ligands.
Properties
CAS No. |
171359-12-9 |
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Molecular Formula |
C19H26N2O3S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-oxo-3-(2-phenylethylamino)propane-1-sulfinic acid;2-phenylethanamine |
InChI |
InChI=1S/C11H15NO3S.C8H11N/c13-11(7-9-16(14)15)12-8-6-10-4-2-1-3-5-10;9-7-6-8-4-2-1-3-5-8/h1-5H,6-9H2,(H,12,13)(H,14,15);1-5H,6-7,9H2 |
InChI Key |
JKHZGDZBDSIUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCNC(=O)CCS(=O)O |
Origin of Product |
United States |
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